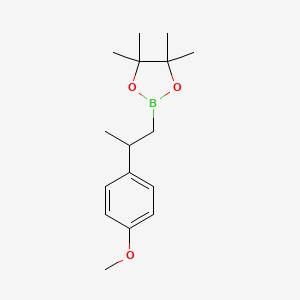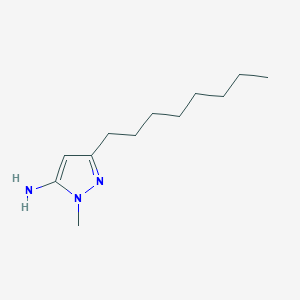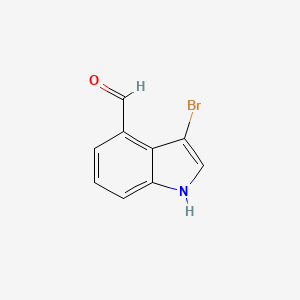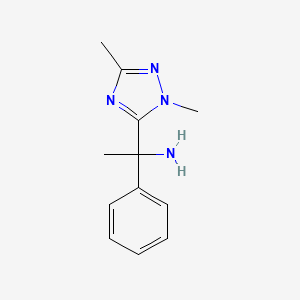
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine is a synthetic organic compound characterized by a triazole ring substituted with dimethyl groups and a phenylethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile or amidine precursor under acidic or basic conditions.
Substitution with Dimethyl Groups: The triazole ring is then alkylated using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Attachment of the Phenylethylamine Moiety: The final step involves the nucleophilic substitution reaction where the triazole derivative reacts with phenylethylamine under reflux conditions in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Hydroxylated triazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated triazole derivatives.
科学的研究の応用
Chemistry
In chemistry, 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features are exploited to develop compounds with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenylethylamine moiety contribute to its binding affinity and specificity. The compound may inhibit or activate biological pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine: Unique due to its specific substitution pattern and combination of functional groups.
1-(1,2,4-Triazol-5-yl)-1-phenylethan-1-amine: Lacks the dimethyl substitution, leading to different chemical and biological properties.
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-ol: Contains a hydroxyl group instead of an amine, affecting its reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C12H16N4 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
1-(2,5-dimethyl-1,2,4-triazol-3-yl)-1-phenylethanamine |
InChI |
InChI=1S/C12H16N4/c1-9-14-11(16(3)15-9)12(2,13)10-7-5-4-6-8-10/h4-8H,13H2,1-3H3 |
InChIキー |
LBQZBUXOKXNDRQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=N1)C(C)(C2=CC=CC=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




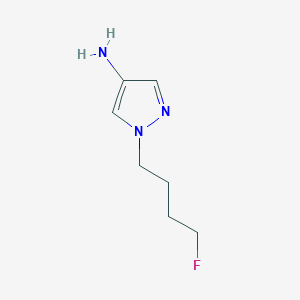
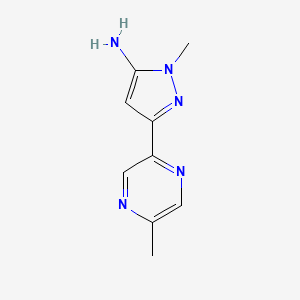

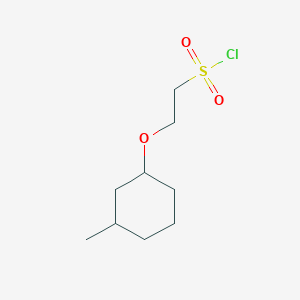
![(5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13531352.png)
![Rel-(3aS,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13531357.png)

![n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine](/img/structure/B13531386.png)

